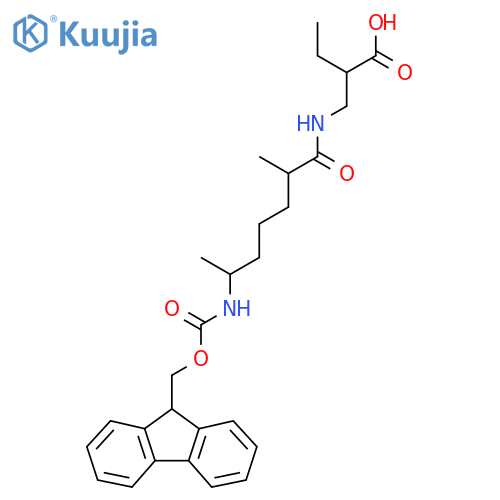

Cas no 2172133-65-0 (2-{6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylheptanamidomethyl}butanoic acid)

2-{6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylheptanamidomethyl}butanoic acid 化学的及び物理的性質

名前と識別子

-

- 2-{6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylheptanamidomethyl}butanoic acid

- 2-{[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylheptanamido]methyl}butanoic acid

- 2172133-65-0

- EN300-1508822

-

- インチ: 1S/C28H36N2O5/c1-4-20(27(32)33)16-29-26(31)18(2)10-9-11-19(3)30-28(34)35-17-25-23-14-7-5-12-21(23)22-13-6-8-15-24(22)25/h5-8,12-15,18-20,25H,4,9-11,16-17H2,1-3H3,(H,29,31)(H,30,34)(H,32,33)

- InChIKey: LBOXVIDAGVNNNO-UHFFFAOYSA-N

- SMILES: O(C(NC(C)CCCC(C)C(NCC(C(=O)O)CC)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

- 精确分子量: 480.26242225g/mol

- 同位素质量: 480.26242225g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 氢键受体数量: 5

- 重原子数量: 35

- 回転可能化学結合数: 13

- 複雑さ: 692

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 3

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 105Ų

- XLogP3: 4.8

2-{6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylheptanamidomethyl}butanoic acid Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1508822-0.5g |

2-{[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylheptanamido]methyl}butanoic acid |

2172133-65-0 | 0.5g |

$3233.0 | 2023-05-26 | ||

| Enamine | EN300-1508822-5.0g |

2-{[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylheptanamido]methyl}butanoic acid |

2172133-65-0 | 5g |

$9769.0 | 2023-05-26 | ||

| Enamine | EN300-1508822-0.1g |

2-{[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylheptanamido]methyl}butanoic acid |

2172133-65-0 | 0.1g |

$2963.0 | 2023-05-26 | ||

| Enamine | EN300-1508822-2500mg |

2-{[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylheptanamido]methyl}butanoic acid |

2172133-65-0 | 2500mg |

$6602.0 | 2023-09-27 | ||

| Enamine | EN300-1508822-50mg |

2-{[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylheptanamido]methyl}butanoic acid |

2172133-65-0 | 50mg |

$2829.0 | 2023-09-27 | ||

| Enamine | EN300-1508822-0.05g |

2-{[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylheptanamido]methyl}butanoic acid |

2172133-65-0 | 0.05g |

$2829.0 | 2023-05-26 | ||

| Enamine | EN300-1508822-2.5g |

2-{[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylheptanamido]methyl}butanoic acid |

2172133-65-0 | 2.5g |

$6602.0 | 2023-05-26 | ||

| Enamine | EN300-1508822-1.0g |

2-{[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylheptanamido]methyl}butanoic acid |

2172133-65-0 | 1g |

$3368.0 | 2023-05-26 | ||

| Enamine | EN300-1508822-0.25g |

2-{[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylheptanamido]methyl}butanoic acid |

2172133-65-0 | 0.25g |

$3099.0 | 2023-05-26 | ||

| Enamine | EN300-1508822-250mg |

2-{[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylheptanamido]methyl}butanoic acid |

2172133-65-0 | 250mg |

$3099.0 | 2023-09-27 |

2-{6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylheptanamidomethyl}butanoic acid 関連文献

-

1. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209

-

Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166

-

Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230

-

4. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45

-

Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157

-

Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717

-

Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984

-

Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863

-

Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764

-

Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278

2-{6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylheptanamidomethyl}butanoic acidに関する追加情報

Compound 2172133-65-0: A Comprehensive Overview

The compound with CAS number 2172133-65-0, known as 2-{6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylheptanamidomethyl}butanoic acid, is a highly specialized organic molecule with significant potential in various scientific and industrial applications. This compound has garnered attention in recent years due to its unique chemical structure and promising properties, particularly in the fields of pharmaceuticals, materials science, and biotechnology.

The molecular structure of this compound is characterized by a complex arrangement of functional groups, including a fluorenylmethoxycarbonyl (Fmoc) group, which is a well-known protecting group in peptide synthesis. The presence of this group suggests that the compound may play a role in advanced chemical synthesis processes, particularly in the construction of bioactive molecules. The Fmoc group is known for its stability under basic conditions and ease of removal under acidic conditions, making it highly valuable in multi-step synthesis workflows.

Recent studies have highlighted the potential of this compound as a building block for the development of novel therapeutic agents. Researchers have explored its ability to serve as a precursor for peptide-based drugs, where the Fmoc group can be strategically removed to reveal active peptide sequences. This approach has shown promise in enhancing the bioavailability and efficacy of certain drug candidates, particularly in the context of personalized medicine.

In addition to its role in drug development, this compound has also been investigated for its applications in materials science. The unique combination of functional groups within its structure enables it to participate in various polymerization reactions, potentially leading to the creation of advanced materials with tailored properties. For instance, its ability to form stable amide bonds suggests that it could be used as a monomer in the synthesis of high-performance polymers or biomaterials.

The synthesis of this compound involves a series of carefully controlled reactions, including nucleophilic substitutions and coupling reactions. Recent advancements in catalytic methodologies have significantly improved the efficiency and scalability of these processes, making it more feasible to produce this compound on an industrial scale. The use of environmentally friendly solvents and catalysts has also contributed to the sustainability of its production.

From an analytical perspective, this compound has been extensively studied using modern spectroscopic techniques such as NMR and mass spectrometry. These studies have provided valuable insights into its molecular conformation and reactivity under various conditions. For example, research has shown that the steric hindrance introduced by the Fmoc group can influence the reactivity of adjacent functional groups, which is critical for optimizing synthetic pathways.

Looking ahead, the future prospects for this compound are highly promising. Ongoing research is focused on exploring its potential as a versatile platform molecule for drug discovery and material innovation. Collaborative efforts between academic institutions and industry partners are expected to accelerate the translation of these findings into practical applications.

2172133-65-0 (2-{6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylheptanamidomethyl}butanoic acid) Related Products

- 2229290-89-3(3,3-difluoro-3-(5-methoxypyridin-3-yl)propan-1-amine)

- 109-69-3(1-Chlorobutane)

- 1005304-03-9(5-ethoxy-1-methyl-3-[2-oxo-2-(piperidin-1-yl)ethyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione)

- 1806802-30-1(3-(Difluoromethyl)-4,6-dimethoxy-2-methylpyridine)

- 919018-76-1(3-methyl-6-phenyl-N-(1,3,4-thiadiazol-2-yl)imidazo2,1-b1,3thiazole-2-carboxamide)

- 1218510-06-5(Methyl 2-cyclohexyl-2-(methylamino)acetate)

- 201224-78-4(Benzenesulfonamide, 2-amino-5-(trifluoromethyl)-)

- 1805542-55-5(4-(Bromomethyl)-2-(difluoromethyl)-5-iodo-3-(trifluoromethyl)pyridine)

- 1594484-86-2(1-(3-hydroxypiperidin-1-yl)-3-methylpentan-1-one)

- 52505-48-3(2-benzoylthieno2,3-bpyridin-3-amine)